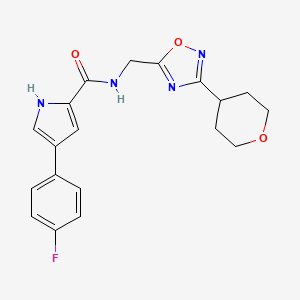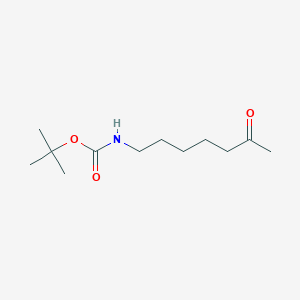
Tert-butyl (6-oxoheptyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (6-oxoheptyl)carbamate is a chemical compound with the molecular formula C12H23NO3 . It is used in various chemical reactions and has several properties that make it useful in the field of organic chemistry .
Synthesis Analysis
The synthesis of tert-butyl (6-oxoheptyl)carbamate can be achieved through various methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the carbamate .Molecular Structure Analysis
The molecular structure of tert-butyl (6-oxoheptyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 6-oxoheptyl group . The carbamate group consists of a carbonyl (C=O) group and an amine (NH2) group, while the tert-butyl group is a branched alkyl group with three methyl groups attached to a central carbon .Chemical Reactions Analysis
Tert-butyl (6-oxoheptyl)carbamate can participate in various chemical reactions. For instance, it can undergo amination (carboxylation) or rearrangement to form other carbamates . It can also be used in the synthesis of α-substituted amides or N-protected amines in a single step .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Chemical Sensing and Material Application
A study by Sun et al. (2015) demonstrates the use of tert-butyl carbazole derivatives in constructing strong blue emissive nanofibers, which are capable of detecting volatile acid vapors due to their fluorescent sensory material properties. This highlights the role of tert-butyl groups in enhancing the functionality of materials for chemical sensing applications (Sun et al., 2015).
Activation of Carboxylic Acids
Basel and Hassner (2002) discuss activating carboxylic acids in the presence of tert-butyl carbonates, leading to efficient formation of amides or peptides. This method underscores the tert-butyl group's significance in synthesizing biochemically relevant compounds (Basel & Hassner, 2002).
Curtius Rearrangement
Lebel and Leogane (2005) provide an example of using tert-butyl carbamate for the mild and efficient synthesis of Boc-protected amines via a one-pot Curtius rearrangement. This showcases the tert-butyl carbamate's utility in protecting group strategies in organic synthesis (Lebel & Leogane, 2005).
Synthesis of Stereoselective Compounds
Wang et al. (2017) describe an efficient route for the stereoselective synthesis of six stereoisomers of tert-butyl carbamate derivatives, emphasizing the tert-butyl group's role in controlling stereochemistry in the synthesis of complex molecules (Wang et al., 2017).
Potential Applications in Photocatalysis and Polymer Chemistry
Photocatalytic Applications
A study by Wang et al. (2022) on photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate derivatives reveals a novel cascade pathway for assembling 3-aminochromones, illustrating the tert-butyl carbamate's role in developing new photocatalytic methodologies (Wang et al., 2022).
Polymer Chemistry
Koyuncu et al. (2009) report the synthesis of a new electroactive monomer containing a carbazole subunit and its polymerization, where the tert-butyl group plays a crucial role in enhancing the monomer's electrochemical and electrochromic properties. This indicates the potential use of tert-butyl carbamate derivatives in designing advanced materials for electronic applications (Koyuncu et al., 2009).
Wirkmechanismus
Target of Action
Carbamates, in general, are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels, depending on their specific structure and functional groups .
Mode of Action
Tert-butyl (6-oxoheptyl)carbamate belongs to the class of carbamates . Carbamates are known for their ability to form stable, covalent bonds with their target molecules, often leading to inhibition of the target’s function .
Biochemical Pathways
Carbamates are known to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
The effects would likely depend on the specific biological targets and pathways that the compound interacts with .
Zukünftige Richtungen
The future directions for tert-butyl (6-oxoheptyl)carbamate could involve exploring its potential uses in various chemical reactions and syntheses. For instance, its use in the synthesis of carbamates and α-substituted amides could be further explored . Additionally, new methods for its synthesis could be developed to improve efficiency and yield .
Eigenschaften
IUPAC Name |
tert-butyl N-(6-oxoheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-10(14)8-6-5-7-9-13-11(15)16-12(2,3)4/h5-9H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMVDURNINETJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (6-oxoheptyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2824990.png)
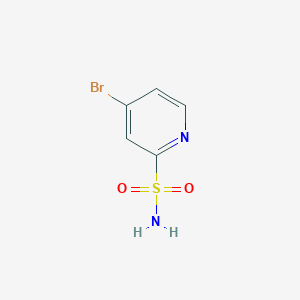

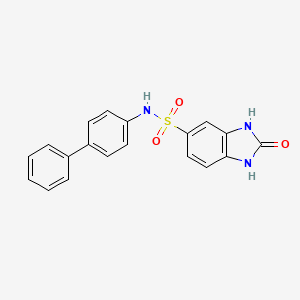
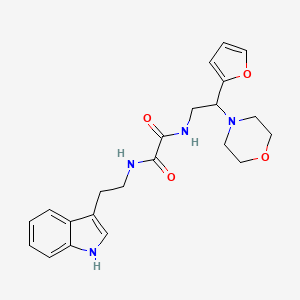
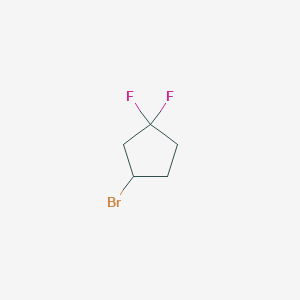
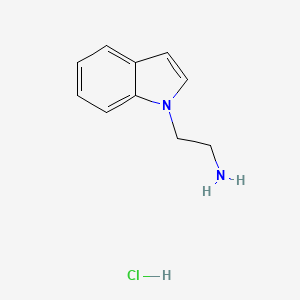
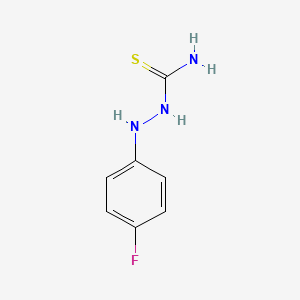
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-fluoro-3-methylphenyl)propanamide](/img/structure/B2825005.png)
![2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride](/img/structure/B2825006.png)


